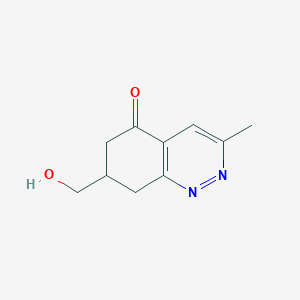

7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one

Description

7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one is a cinnolinone derivative characterized by a bicyclic heteroaromatic core (cinnoline) with a hydroxymethyl (-CH₂OH) group at the 7-position and a methyl (-CH₃) group at the 3-position. The dihydrocinnolin-5(6H)-one scaffold imparts partial saturation to the ring system, influencing both physicochemical properties and biological interactions.

Properties

IUPAC Name |

7-(hydroxymethyl)-3-methyl-7,8-dihydro-6H-cinnolin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-6-2-8-9(12-11-6)3-7(5-13)4-10(8)14/h2,7,13H,3-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIYEDOARVPHNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(CC2=O)CO)N=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50854030 | |

| Record name | 7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50854030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924898-04-4 | |

| Record name | 7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50854030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific conditions

Another synthetic route involves the reduction of 7-formyl-3-methylcinnoline, followed by hydroxylation. This method typically requires the use of reducing agents such as sodium borohydride or lithium aluminum hydride, followed by oxidation with reagents like hydrogen peroxide or Jones reagent to introduce the hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic systems and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated reactors and real-time monitoring systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

Oxidation: 7-Formyl-3-methylcinnoline, 7-carboxy-3-methylcinnoline.

Reduction: 7-(Hydroxymethyl)-3-methylcinnoline alcohol, 7-(Aminomethyl)-3-methylcinnoline.

Substitution: Various substituted cinnoline derivatives depending on the electrophile used.

Scientific Research Applications

7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

Cinnolinone vs. Quinolinone/Isoquinolinone Derivatives

- 7,8-Dihydroisoquinolin-5(6H)-one (): Shares a partially saturated bicyclic structure but differs in the heteroatom arrangement (isoquinoline vs. cinnoline). pKa: ~3.75 (predicted), suggesting moderate basicity.

- 3-Methyl-7,8-dihydroquinolin-5(6H)-one hydrochloride (): Quinolinone core with a methyl group at the 3-position.

Cinnolinone vs. Quinazolinone Derivatives

- 7-(3-Chlorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one (): Quinazolinone core with a 3-chlorophenyl substituent and anilino group. Structural complexity may enhance receptor binding but reduce metabolic stability.

- 4-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (): Amino and dimethyl groups improve hydrogen-bonding capacity and steric bulk.

Cinnolinone vs. Chromenone Derivatives

- 7,7-Dimethyl-2-methylamino-4-(4-methylphenyl)-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one (): Chromenone core with nitro and methylphenyl groups. Demonstrated biological activities (anticancer, antibacterial) due to electrophilic nitro group and aromatic interactions.

Physicochemical Properties

Pharmacological and Prodrug Potential

- 7-(Hydroxymethyl)theophylline ():

- A theophylline prodrug with 5-fold higher topical efficacy than the parent drug.

- Complete conversion to active form in vivo, highlighting the hydroxymethyl group’s role in enhancing delivery and bioavailability.

- 4-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (): Experimental status underscores the therapeutic relevance of dihydroquinazolinone scaffolds.

Biological Activity

7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H12N2O2

- CAS Number : 71445497

- Molecular Weight : 192.22 g/mol

Biological Activities

Research has shown that this compound exhibits various biological activities:

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases. The compound has demonstrated significant antioxidant properties, which may protect cellular components from oxidative damage. This activity is particularly relevant in the context of chronic diseases such as cancer and cardiovascular disorders .

Antimicrobial Activity

Studies have indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and reducing microbial load. The minimum inhibitory concentration (MIC) values were determined through standardized methods, confirming its potential as an antimicrobial agent .

Cytotoxicity

Cytotoxic assays have been conducted to evaluate the compound's effects on cancer cell lines. Results indicate that this compound exhibits selective cytotoxicity against several cancer cell lines, including human colon cancer (HCT-116) and breast cancer (MDA-MB-231). The compound's ability to induce apoptosis in these cells suggests a mechanism that could be further explored for therapeutic applications .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets involved in cell signaling pathways related to apoptosis and inflammation . Molecular docking studies have also been performed to predict the binding affinity of this compound with various receptors, providing insights into its potential pharmacodynamics .

Case Studies

- Antioxidant Efficacy : A study evaluated the antioxidant capacity of several coumarin derivatives, including this compound. The results indicated a strong correlation between structural features and antioxidant activity, highlighting the importance of hydroxymethyl groups in enhancing efficacy .

- Cytotoxic Effects : In vitro assays demonstrated that the compound significantly reduced cell viability in HCT-116 and MDA-MB-231 cell lines compared to control groups. The IC50 values were calculated to be 12 µM for HCT-116 and 15 µM for MDA-MB-231 cells, indicating potent cytotoxic effects .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.